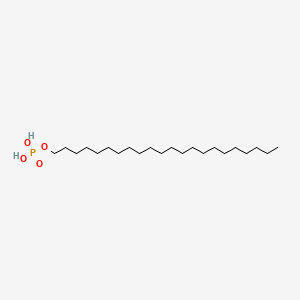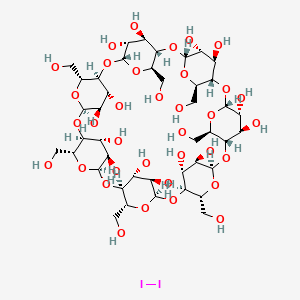
beta-Cyclodextrin iodine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Cyclodextrin iodine is a complex formed by the inclusion of iodine molecules within the hydrophobic cavity of beta-Cyclodextrin. Beta-Cyclodextrin is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds, forming a truncated cone-shaped structure. This unique structure allows beta-Cyclodextrin to encapsulate various guest molecules, including iodine, making it useful in various applications such as drug delivery, catalysis, and environmental remediation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of beta-Cyclodextrin iodine typically involves the formation of an inclusion complex through a simple saturated water solution route. In this method, beta-Cyclodextrin is dissolved in water, and iodine is added to the solution. The mixture is stirred at room temperature for several hours to allow the iodine molecules to be encapsulated within the beta-Cyclodextrin cavity. The resulting complex is then isolated by filtration and dried .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where beta-Cyclodextrin and iodine are mixed in water under controlled conditions. The reaction parameters, such as temperature, stirring speed, and reaction time, are optimized to ensure maximum encapsulation efficiency. The final product is then purified and dried for further use .
Analyse Des Réactions Chimiques
Types of Reactions
Beta-Cyclodextrin iodine undergoes various chemical reactions, including oxidation, reduction, and substitution. The inclusion complex can participate in redox reactions where iodine acts as an oxidizing agent. Additionally, the complex can undergo substitution reactions where the iodine molecules are replaced by other guest molecules.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include reducing agents like sodium thiosulfate and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in aqueous solutions under mild conditions to preserve the integrity of the beta-Cyclodextrin structure .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in redox reactions, the products may include iodide ions and oxidized beta-Cyclodextrin. In substitution reactions, the products may include new inclusion complexes with different guest molecules .
Applications De Recherche Scientifique
Beta-Cyclodextrin iodine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of beta-Cyclodextrin iodine involves the encapsulation of iodine molecules within the hydrophobic cavity of beta-Cyclodextrin. This encapsulation stabilizes the iodine molecules and prevents their premature release. The hydrophobic cavity of beta-Cyclodextrin interacts with the iodine molecules through non-covalent interactions, such as van der Waals forces and hydrogen bonding. These interactions facilitate the formation of a stable inclusion complex that can participate in various chemical reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-Cyclodextrin iodine: Similar to beta-Cyclodextrin iodine, but with a smaller cavity size, making it suitable for encapsulating smaller guest molecules.
Gamma-Cyclodextrin iodine: Has a larger cavity size compared to this compound, allowing it to encapsulate larger guest molecules.
Hydroxypropyl-beta-Cyclodextrin iodine: A modified form of beta-Cyclodextrin with improved solubility and encapsulation efficiency.
Uniqueness
This compound is unique due to its optimal cavity size, which allows it to encapsulate a wide range of guest molecules, including iodine. This versatility makes it suitable for various applications in chemistry, biology, medicine, and industry. Additionally, the non-toxic and biodegradable nature of beta-Cyclodextrin enhances its appeal for use in environmentally friendly applications .
Propriétés
Formule moléculaire |
C42H70I2O35 |
|---|---|
Poids moléculaire |
1388.8 g/mol |
Nom IUPAC |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;molecular iodine |
InChI |
InChI=1S/C42H70O35.I2/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-2/h8-63H,1-7H2;/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 |
Clé InChI |
DRVHPDLAZWMBAU-ZQOBQRRWSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O.II |
SMILES canonique |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.II |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


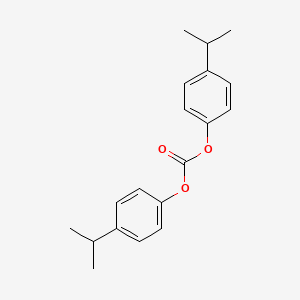
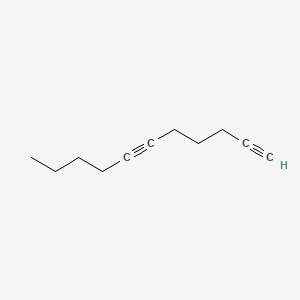
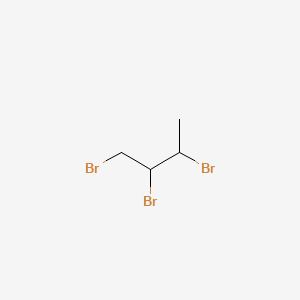
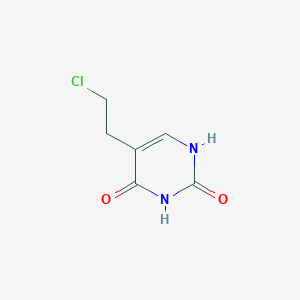
![5,10-Dioxa-2,4,6,8,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,6,8-tetraene](/img/structure/B13810203.png)
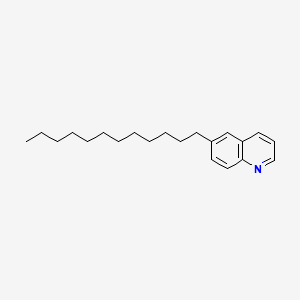
![4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI)](/img/structure/B13810232.png)

![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one](/img/structure/B13810239.png)
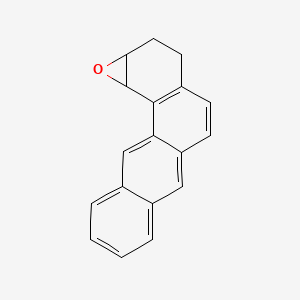
![D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate](/img/structure/B13810246.png)
![2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI)](/img/structure/B13810253.png)
![1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B13810254.png)
